molecular formula C40H43ClN2O2 B8058614 Cy55 carboxylic acid

Cy55 carboxylic acid

Cat. No. B8058614
M. Wt: 619.2 g/mol
InChI Key: UFNAFNWOXFAMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy55 carboxylic acid is a useful research compound. Its molecular formula is C40H43ClN2O2 and its molecular weight is 619.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cy55 carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy55 carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cytochrome b558 in Neutrophil Membrane : A study explored the topology of cytochrome b558, a crucial component of the superoxide-generating system in neutrophils and B lymphocytes, using antibodies against synthetic peptides. The research highlighted areas exposed to the outside of cells and those buried in the membrane or exposed to the cytoplasmic side (Imajoh-ohmi et al., 1992).

  • Pseudomonas aeruginosa Exotoxin A : This study investigated the effects of mutating an active site glutamic acid in Pseudomonas aeruginosa exotoxin A and its impact on enzymic activity and cytotoxicity. The findings could be relevant to understanding how modifications at carboxylic acid sites influence protein function (Lukáč & Collier, 1988).

  • Enantiospecific Adsorption on Chiral Gold Clusters : A study using density functional calculations examined the adsorption of a chiral amino acid (cysteine) on a chiral Au55 cluster, revealing insights into enantiospecific adsorption and its potential applications in asymmetric nanocatalysts (López-Lozano, Pérez & Garzón, 2006).

  • Hexaheme Cytochrome c552 from Escherichia coli : This research focused on the purification and properties of a hexaheme cytochrome c552, providing valuable information on its molecular and enzymatic characteristics, which could be relevant to understanding related cytochrome systems (Kajie & Anraku, 1986).

  • Synthesis and Properties of Cyanine Dyes with Carboxylic Acid : The study synthesized pentamethine cyanine dyes with propionic acid handles and analyzed their optical properties. These findings are significant for understanding the behavior of carboxylic acid-containing dyes in various applications (Dost, Gressel & Henary, 2017).

  • Evolution for Exogenous Octanoic Acid Tolerance : This research used an evolutionary approach to improve Escherichia coli tolerance to exogenous octanoic acid, leading to increased carboxylic acid production and altered membrane integrity. This study highlights the role of the cell membrane in microbial tolerance to carboxylic acids (Royce et al., 2015).

  • Human Erythrocyte p55 and Glycophorin C Interaction : This paper discusses the binding of the PDZ domain of human erythrocyte p55 to the cytoplasmic carboxyl terminus of glycophorin C, offering insights into specific protein-protein interactions involving carboxyl groups (Marfatia et al., 1997).

  • Cytoplasmic Domain of Phagocyte Oxidase Cytochrome b558 : This study explores the functional cytoplasmic domain of cytochrome b558, which plays a role in the activation of the phagocyte respiratory burst, highlighting the interactions of cytochrome components with other cellular proteins (Rotrosen et al., 1990).

  • Mechanism of Amide Formation by Carbodiimide in Aqueous Media : This research investigated the mechanism of amide formation between carboxylic acid and amine, using carboxylic acids in different media. The findings are crucial for understanding the reactivity of carboxylic acids in bioconjugation (Nakajima & Ikada, 1995).

  • Cytochrome-c552 from Thermus thermophilus : The study determined the three-dimensional structure of cytochrome-c552 from Thermus thermophilus, providing insights into the structural differences important for thermostability and binding, which could be relevant to understanding similar cytochrome systems (Than et al., 1997).

properties

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNAFNWOXFAMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CY5.5-COOH (chloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cy55 carboxylic acid
Reactant of Route 2
Cy55 carboxylic acid
Reactant of Route 3
Cy55 carboxylic acid
Reactant of Route 4
Cy55 carboxylic acid
Reactant of Route 5
Cy55 carboxylic acid
Reactant of Route 6
Cy55 carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.